molecular formula C9H11Cl2N5 B8078235 6-Chloro-3-pyrrolidin-2-yl[1,2,4]triazolo[4,3-b]pyridazine hydrochloride

6-Chloro-3-pyrrolidin-2-yl[1,2,4]triazolo[4,3-b]pyridazine hydrochloride

Cat. No.: B8078235
M. Wt: 260.12 g/mol
InChI Key: GMIQBEUEQZHQOH-UHFFFAOYSA-N
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Description

6-Chloro-3-pyrrolidin-2-yl[1,2,4]triazolo[4,3-b]pyridazine hydrochloride is a chemical compound belonging to the class of triazolo[4,3-b]pyridazines These compounds are characterized by their fused heterocyclic structure, which includes a triazole ring fused to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-pyrrolidin-2-yl[1,2,4]triazolo[4,3-b]pyridazine hydrochloride typically involves multiple steps, starting with the formation of the triazolo[4,3-b]pyridazine core. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the fused ring system. Subsequent chlorination and introduction of the pyrrolidin-2-yl group are achieved through specific reaction conditions, often involving the use of chlorinating agents and amines.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are employed to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-pyrrolidin-2-yl[1,2,4]triazolo[4,3-b]pyridazine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are facilitated by reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of various heterocyclic compounds.

Biology: In biological research, 6-Chloro-3-pyrrolidin-2-yl[1,2,4]triazolo[4,3-b]pyridazine hydrochloride is studied for its potential biological activities. It has been investigated for its antitumor properties and its ability to inhibit specific enzymes or receptors.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. Its derivatives are being evaluated for their efficacy in treating various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its versatility and reactivity make it a valuable component in the synthesis of advanced materials.

Mechanism of Action

The mechanism by which 6-Chloro-3-pyrrolidin-2-yl[1,2,4]triazolo[4,3-b]pyridazine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • Triazolo[4,3-b]pyridazine derivatives: These compounds share a similar fused ring structure but may differ in the substituents attached to the core.

  • Pyrrolidin-2-yl derivatives: These compounds contain the pyrrolidin-2-yl group but may have different heterocyclic cores.

Uniqueness: 6-Chloro-3-pyrrolidin-2-yl[1,2,4]triazolo[4,3-b]pyridazine hydrochloride is unique due to its specific combination of the chloro and pyrrolidin-2-yl groups on the triazolo[4,3-b]pyridazine core. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

6-chloro-3-pyrrolidin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN5.ClH/c10-7-3-4-8-12-13-9(15(8)14-7)6-2-1-5-11-6;/h3-4,6,11H,1-2,5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIQBEUEQZHQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NN=C3N2N=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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